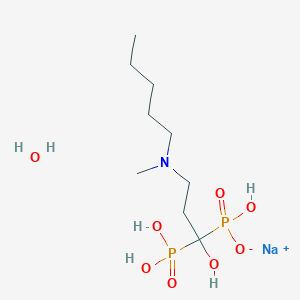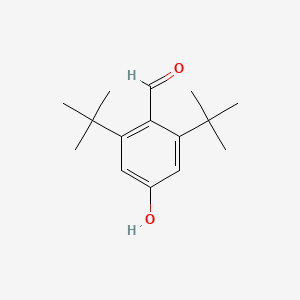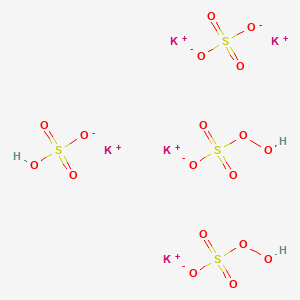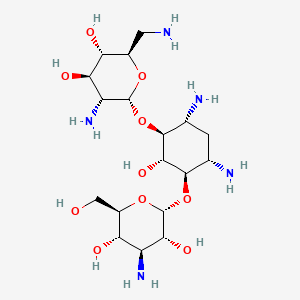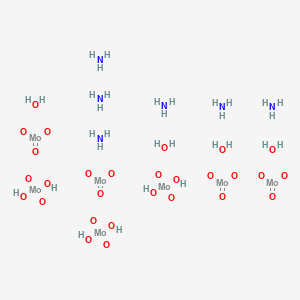
Ammonium paramolybdate tetrahydrate
Vue d'ensemble
Description
Ammonium paramolybdate tetrahydrate is a useful research compound. Its molecular formula is H32Mo7N6O28 and its molecular weight is 1235.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ammonium paramolybdate tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium paramolybdate tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermal Decomposition : APM undergoes thermal decomposition in a hydrogen atmosphere, evolving gases like NH3 and H2O, leading to the formation of MoO3 and then reducing to MoO2 (Yong, 1990).
Mechanochemical Activation : Mechanochemical activation of APM leads to physicochemical transformations, making it a potential catalyst precursor (Khalameida et al., 2009).
Investigation of Decomposition Processes : Detailed studies of APM's decomposition reveal complex multi-stage processes, involving dehydration and deammoniation, which are crucial for understanding its thermal behavior (Park, 1972).
Electron Spin Resonance Studies : ESR spectroscopy of X-ray irradiated APM crystals has provided insights into the electronic structure of paramagnetic species, beneficial for understanding radiation effects on materials (Byfleet et al., 1968).
Application in Lithium Ion Batteries : APM has been directly examined as an anode material for lithium-ion batteries, showing promising electrochemical lithium storage ability (Xie et al., 2021).
Use in Solar Cells : APM is utilized in the synthesis of α-MoO3 films for use in dye-sensitized solar cells, demonstrating its potential in renewable energy applications (Tamboli et al., 2018).
Role in Catalysis : APM acts as an efficient catalyst for the synthesis of biologically interesting compounds, like quinoxaline derivatives (Hasaninejad et al., 2009).
Propriétés
IUPAC Name |
azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7Mo.6H3N.10H2O.18O/h;;;;;;;6*1H3;10*1H2;;;;;;;;;;;;;;;;;;/q;;;;3*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXLYHHVMHXSCP-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H32Mo7N6O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1235.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium paramolybdate tetrahydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





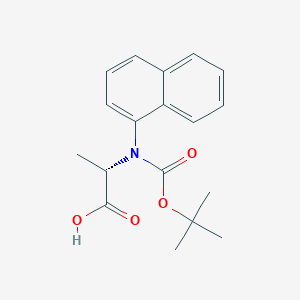
![Ethyl 1-[2-cyano-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B7908998.png)
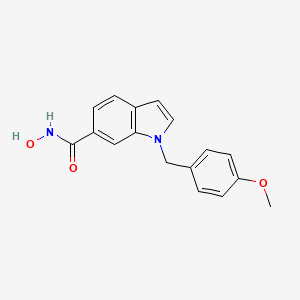
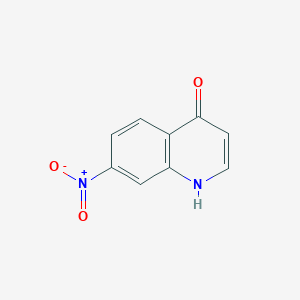
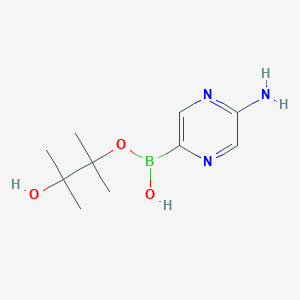
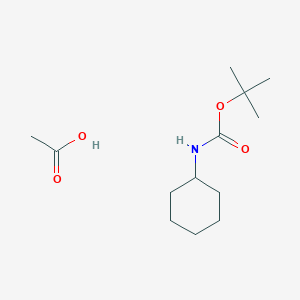

![1-Bicyclo[1.1.1]pentanylazanium;chloride](/img/structure/B7909039.png)
